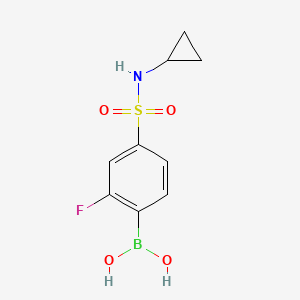
(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid
Vue d'ensemble
Description
(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BFNO4S and its molecular weight is 259.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-(N-cyclopropylsulfamoyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets, particularly in the context of cancer therapy and enzyme inhibition.
- Molecular Formula : C₉H₁₁B F N O₄ S
- Molecular Weight : 259.07 g/mol
- CAS Number : 1704097-24-4
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited for enzyme inhibition. This compound has been studied for its potential to inhibit proteasome activity and various kinases, including Mer kinase, which is implicated in several cancers.
Inhibition of Mer Kinase
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on Mer kinase. For instance, the analog UNC1062 showed an IC₅₀ of 6.4 nM against Mer phosphorylation in cell lines, indicating that modifications in the sulfonamide moiety can enhance potency and selectivity against this target .
Anti-Cancer Properties
The compound has shown promise in preclinical models for its anti-cancer effects. In soft agar assays, treatment with similar boronic acid derivatives resulted in complete abrogation of colony formation in various cancer cell lines, suggesting potential utility as an anti-tumor agent .
Enzyme Interaction Studies
Research indicates that this compound can interact with serine/threonine kinases and may modulate signaling pathways involved in cell proliferation and survival. These interactions are critical for developing targeted therapies for cancers characterized by aberrant kinase activity.
Case Studies
-
Study on Mer Kinase Inhibition :
- Objective : To evaluate the potency of boronic acid derivatives against Mer kinase.
- Findings : The compound demonstrated effective inhibition at low nanomolar concentrations in leukemia cell lines, highlighting its potential as a therapeutic agent for hematological malignancies.
-
Anti-Cancer Efficacy :
- Objective : To assess the impact on tumor growth in vitro.
- Findings : Compounds structurally related to this compound significantly reduced colony formation in soft agar assays across multiple cancer types.
Data Table: Summary of Biological Activities
| Biological Activity | Compound/Analog | IC₅₀ Value (nM) | Target/Mechanism |
|---|---|---|---|
| Mer Kinase Inhibition | UNC1062 | 6.4 | Inhibits auto-phosphorylation |
| Anti-Cancer Activity | Various Boronic Acids | Varies | Inhibits colony formation |
| Enzyme Interaction | This compound | Not specified | Modulates kinase signaling pathways |
Propriétés
IUPAC Name |
[4-(cyclopropylsulfamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4S/c11-9-5-7(3-4-8(9)10(13)14)17(15,16)12-6-1-2-6/h3-6,12-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKLZHYGMPFKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC2CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















